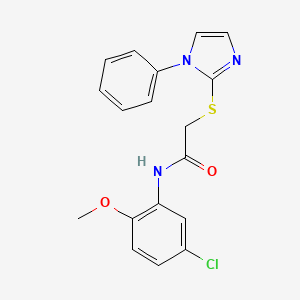

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-24-16-8-7-13(19)11-15(16)21-17(23)12-25-18-20-9-10-22(18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFATWQXWYJCZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, with the molecular formula C18H16ClN3O2S, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thioacetamides and is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Molecular Weight : 373.86 g/mol

- CAS Number : 688335-48-0

- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro studies, focusing primarily on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research has shown that derivatives of thioacetamides exhibit significant antimicrobial properties. This compound was evaluated for its efficacy against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.75 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The compound demonstrated significant antiproliferative effects, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HeLa | 29.39 |

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and disruption of mitochondrial membrane potential.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise as an antiviral agent. Studies have indicated that it inhibits viral replication in vitro, particularly against RNA viruses. The compound's structure allows it to interact with viral proteins, potentially blocking critical stages in the viral life cycle.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds within the same chemical class:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that thioacetamides exhibit a broad spectrum of antimicrobial activity. The study found that modifications in the phenyl ring significantly influenced activity levels.

- Anticancer Mechanism Investigation : Research focused on the apoptotic mechanisms revealed that compounds with similar structures induced cell cycle arrest and apoptosis through caspase activation pathways.

- Antiviral Screening : A recent screening highlighted the antiviral properties of imidazole derivatives, showing that modifications at the thio group can enhance bioactivity against specific viral targets.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the aryl rings or heterocyclic cores. Key analogues include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in compound 26 ) may enhance stability, while electron-donating groups (e.g., methoxy in compound 9 ) could influence solubility or metabolic resistance.

Key Insights :

- Anticancer Activity : Compound 4c demonstrates selective cytotoxicity against A549 cells, suggesting that imidazole or tetrazole-thioacetamide derivatives may target cancer-specific pathways.

- Antimicrobial Potential: Benzofuran-oxadiazole hybrids (e.g., compound 2a ) highlight the role of fused heterocycles in enhancing antimicrobial efficacy.

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with a thiol-containing imidazole derivative (e.g., 1-phenyl-1H-imidazole-2-thiol) in the presence of a base like potassium carbonate. The reaction is carried out in a polar aprotic solvent (e.g., DMF) under reflux, followed by recrystallization from ethanol for purification . Alternative methods include using sodium azide in toluene:water mixtures for intermediate steps, with reaction progress monitored via TLC .

Q. How is structural characterization performed for this compound?

Characterization involves:

- FT-IR spectroscopy : Identification of functional groups (e.g., N-H stretch at ~3305 cm⁻¹, C=O at ~1678 cm⁻¹) .

- NMR spectroscopy : ¹H-NMR for aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and ¹³C-NMR for carbonyl carbons (δ ~167–170 ppm) .

- Elemental analysis : Confirmation of C, H, N, and S content (e.g., deviations <0.4% from theoretical values validate purity) .

- Melting point determination : Consistency with literature values (e.g., 190–194°C for analogous derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups compared to toluene .

- Catalyst/base optimization : Potassium carbonate outperforms weaker bases in deprotonating thiols, accelerating substitution .

- Temperature control : Reflux (~80–100°C) improves reaction kinetics but may require reduced pressure for solvent removal post-reaction .

- Purification methods : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials, as validated by TLC .

Q. What structural modifications enhance biological activity in related thioacetamide derivatives?

- Imidazole substituents : Derivatives with methyl or phenyl groups on the imidazole ring show increased apoptosis in cancer cell lines (e.g., A549 IC₅₀ = 23.3 µM for methyl-tetrazole analogs) .

- Thioether linkage : The thioacetamide bridge improves membrane permeability compared to ether or amine analogs .

- Electron-withdrawing groups : Chloro or methoxy substituents on the phenyl ring enhance electrophilicity and target binding, as seen in COX-2 inhibition studies .

Q. How can researchers address discrepancies in biological activity data across studies?

- Standardize assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity baselines) and controls (e.g., cisplatin for apoptosis comparison) .

- Validate mechanisms : Use docking studies to confirm binding modes (e.g., interactions with COX-2 active sites) and rule off-target effects .

- Control substituent effects : Compare analogs with single structural variations (e.g., 5-methyl vs. 5-phenyl thiazole derivatives) to isolate activity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.